8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid
Overview
Description
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[45]decane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a spirocyclic amine with tert-butyl chloroformate under controlled conditions to introduce the tert-butoxycarbonyl (Boc) protecting group. This is followed by oxidation and carboxylation reactions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Allyloxy)carbonyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- 8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid
- 8-[(tert-Butoxy)carbonyl]-8-azaspiro[4.5]decane-1-carboxylic acid
Uniqueness
What sets 8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid apart from similar compounds is its unique spirocyclic structure, which provides distinct steric and electronic properties. This makes it particularly useful in applications requiring high selectivity and specificity .
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-6-4-14(5-7-16)9(10(17)18)8-15-11(14)19/h9H,4-8H2,1-3H3,(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTDYNSRUVDABW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CNC2=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129397 | |
Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357351-88-2 | |
Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357351-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,8-Diazaspiro[4.5]decane-4,8-dicarboxylic acid, 1-oxo-, 8-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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